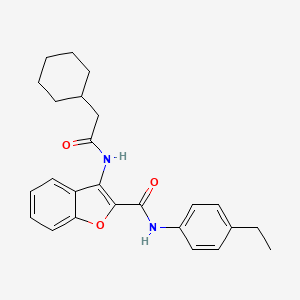

3-(2-cyclohexylacetamido)-N-(4-ethylphenyl)benzofuran-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-cyclohexylacetamido)-N-(4-ethylphenyl)benzofuran-2-carboxamide, also known as CX-5461, is a synthetic compound that has been developed as a potential anticancer drug. It belongs to the class of compounds known as G-quadruplex stabilizers, which have been shown to inhibit the growth of cancer cells by targeting the DNA structures that are involved in the regulation of gene expression.

Scientific Research Applications

Heterocyclic Synthesis and Antibiotic Potential

Research into heterocyclic compounds has led to the synthesis of various derivatives, including benzofuranones, for potential antibiotic applications. A study highlighted the synthesis of thiophene-2-carboxamide derivatives, showcasing their antimicrobial activity against Gram-positive and Gram-negative bacteria, suggesting the utility of similar benzofuran compounds in developing new antibiotic agents (G. Ahmed, 2007).

β-Lactamase Substrates and Inhibitors

Benzofuran-2-one derivatives have been synthesized and evaluated as potential β-lactamase substrates and/or inhibitors, indicating their role in combating antibiotic resistance. These compounds demonstrated substrate activity similar to acyclic phenaceturates but were not effective as dd-peptidase inhibitors, limiting their antibiotic potential. This research contributes to understanding the structural basis of benzofuran derivatives' interactions with β-lactamase enzymes (S. Adediran et al., 2001).

Synthesis of α-Ketoamide Derivatives

A novel series of α-ketoamide derivatives, including benzoyl amino acid ester derivatives, have been synthesized using OxymaPure/DIC as a reagent, demonstrating enhanced yield and purity over traditional methods. These compounds could have implications in drug design due to their structural features and synthetic efficiency (A. El‐Faham et al., 2013).

Antimicrobial Activity of Benzoxazolyl Derivatives

The synthesis of N-[2-(p-substitutedphenyl)-5-benzoxazolyl]-cyclohexyl carboxamide derivatives has revealed a broad spectrum of antimicrobial activity. These findings highlight the potential of cyclohexyl and benzofuran derivatives in developing new antimicrobial agents (O. Arpaci et al., 2002).

Benzofuran Derivatives from Marine Streptomyces

Research into marine Streptomyces sp. ZZ502 has led to the isolation of new compounds, including benzamides and benzofuran derivatives. While these compounds did not show significant activity against glioma cells or antimicrobial properties, they contribute to the chemical diversity and potential pharmacological applications of benzofuran derivatives (Xiufang Zhang et al., 2018).

properties

IUPAC Name |

3-[(2-cyclohexylacetyl)amino]-N-(4-ethylphenyl)-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N2O3/c1-2-17-12-14-19(15-13-17)26-25(29)24-23(20-10-6-7-11-21(20)30-24)27-22(28)16-18-8-4-3-5-9-18/h6-7,10-15,18H,2-5,8-9,16H2,1H3,(H,26,29)(H,27,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGFSKUFYUGGFBT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)CC4CCCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-cyclohexylacetamido)-N-(4-ethylphenyl)benzofuran-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-chloro-2-(2,3-dimethoxybenzoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2747943.png)

![N-[(4-Chlorophenyl)methyl]-4-[(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2747947.png)

![ethyl 4-[2-(2-methoxyanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2747951.png)

![N-(1-cyanocyclohexyl)-2-[4-(1,1-dioxo-1lambda6-thiomorpholin-4-yl)piperidin-1-yl]propanamide](/img/structure/B2747958.png)

![2-([1,1'-biphenyl]-4-yl)-N-(5-oxopyrrolidin-3-yl)acetamide](/img/structure/B2747959.png)

![6-Methoxy-4-methyl-1-(4-phenoxyphenyl)-2,3-dihydropyrrolo[3,2-c]quinoline](/img/structure/B2747964.png)